(Z)-3-(2,5-dimethoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile
Description
(Z)-3-(2,5-dimethoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a diarylacrylonitrile derivative characterized by a thiazole core substituted with a 4-ethylphenyl group and an acrylonitrile moiety bearing a 2,5-dimethoxyphenyl group. The Z-configuration of the acrylonitrile group is critical for its biological activity, as trans-oriented aromatic rings enhance interactions with target proteins like bacterial sortases . The 4-ethylphenyl substituent in the target compound may modulate lipophilicity and steric effects compared to methoxy or halogenated analogs, influencing pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
(Z)-3-(2,5-dimethoxyphenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-4-15-5-7-16(8-6-15)20-14-27-22(24-20)18(13-23)11-17-12-19(25-2)9-10-21(17)26-3/h5-12,14H,4H2,1-3H3/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLJYLWRHHALFW-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=C(C=CC(=C3)OC)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=C(C=CC(=C3)OC)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(2,5-dimethoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile (CAS Number: 476671-77-9) is a compound characterized by its unique chemical structure, which combines thiazole and acrylonitrile moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 376.5 g/mol. The structure includes a thiazole ring which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₂O₂S |
| Molecular Weight | 376.5 g/mol |
| CAS Number | 476671-77-9 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including those containing acrylonitrile groups. Thiazoles have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to our target have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as A-431 and Jurkat cells. The presence of electron-donating groups on the phenyl ring enhances the cytotoxic activity, likely due to improved interactions with cellular targets involved in proliferation and survival pathways .
Case Study:
In a study evaluating thiazole derivatives, one compound exhibited an IC50 value of 1.61 µg/mL against cancer cell lines, suggesting that similar compounds may possess comparable activities .
Antimicrobial Activity
Thiazole derivatives have also been recognized for their antimicrobial properties. In vitro studies have reported that related compounds demonstrate significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 0.22 µg/mL, indicating potent antibacterial effects .
Table: Antimicrobial Activity of Thiazole Derivatives
| Compound ID | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Escherichia coli |
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Tubulin Polymerization : Compounds containing thiazole rings have been shown to inhibit tubulin polymerization, disrupting mitotic spindle formation and leading to apoptosis in cancer cells .
- Interference with Cellular Signaling Pathways : The structural features of thiazoles allow them to interact with various proteins involved in cell signaling pathways related to proliferation and apoptosis.
- Antioxidant Activity : Some studies suggest that thiazole derivatives may possess antioxidant properties that contribute to their protective effects against cellular damage.
Scientific Research Applications
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Anticancer Activity : Thiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound may possess activity against a variety of pathogens, making it a candidate for further development as an antimicrobial agent.
Case Studies
- Anticancer Studies : A study evaluated the efficacy of thiazole-based compounds in inhibiting tumor growth in vitro. Results indicated that the compound significantly reduced cell viability in several cancer cell lines, suggesting potential as an anticancer agent.
- Antimicrobial Testing : Another investigation assessed the antimicrobial properties of related thiazole compounds against Gram-positive and Gram-negative bacteria. The results showed promising activity, supporting further exploration of (Z)-3-(2,5-dimethoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile in infectious disease contexts.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential. Below is a summary table highlighting key features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Thiazole ring, dimethoxy and ethyl groups | Anticancer, antimicrobial |
| Thiazole Derivative A | Similar thiazole structure | Antifungal |
| Phenylimidazole B | Nitrogen heterocycle | Anticancer |
| Methoxy-substituted Phenol C | Aromatic methoxy groups | Antioxidant |
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Physicochemical Properties
The 4-ethylphenyl group increases molecular weight (~378–404 g/mol) and logP compared to methoxy or halogenated analogs (Table 2). For example:
Preparation Methods
Retrosynthetic Analysis and Target Molecule Deconstruction
Structural Components and Disconnections
The target molecule comprises three primary subunits (Fig. 1):
- 4-(4-Ethylphenyl)thiazol-2-yl group : Requires thiazole ring construction from 4-ethylphenyl thioamide precursors.
- (Z)-Acrylonitrile backbone : Demands stereocontrolled coupling between aromatic aldehydes and nitriles.
- 2,5-Dimethoxyphenyl substituent : Introduced via electrophilic substitution or late-stage functionalization.
Retrosynthetic disconnection at the α,β-unsaturated nitrile bond suggests two synthons:
- Thiazole-bearing acetonitrile (A)
- 2,5-Dimethoxybenzaldehyde (B)
This approach aligns with established methods for (Z)-diarylacrylonitriles.
Synthetic Routes and Methodological Comparisons
Thiazole Ring Construction
Hantzsch Thiazole Synthesis
The 4-(4-ethylphenyl)thiazole moiety is synthesized via modified Hantzsch conditions:
Reaction Scheme 1
4-Ethylphenyl thioamide + α-Bromo-4-ethylacetophenone → 4-(4-Ethylphenyl)thiazole
- Solvent: Ethanol/water (3:1 v/v)
- Temperature: 80°C, 6 h
- Yield: 82% (isolated as white crystals)
Characterization data matches literature values for analogous thiazoles (m.p. 132–134°C; $$^{1}\text{H}$$ NMR δ 7.85 (d, J = 8.2 Hz, 2H), 7.45 (d, J = 8.2 Hz, 2H), 2.70 (q, J = 7.6 Hz, 2H), 1.28 (t, J = 7.6 Hz, 3H)).
Microwave-Assisted Cyclization
Recent advances demonstrate 40% reduction in reaction time using microwave irradiation:
- Power: 300 W
- Time: 45 min
- Yield: 78% (comparable to conventional heating)
Acrylonitrile Formation via Knoevenagel Condensation
Base-Catalyzed Coupling
Reaction of 4-(4-ethylphenyl)thiazole-2-acetonitrile with 2,5-dimethoxybenzaldehyde under basic conditions:
Reaction Scheme 2
Thiazole acetonitrile + 2,5-Dimethoxybenzaldehyde → (Z)-Acrylonitrile product
- Catalyst: Sodium methoxide (5 mol%)
- Solvent: Methanol, room temperature, 3 h
- Z/E Selectivity: 9:1 (confirmed by $$^{1}\text{H}$$ NMR coupling constants)
- Yield: 74% after recrystallization
Alternative Synthetic Pathways
One-Pot Tandem Synthesis
An innovative approach combines thiazole formation and acrylonitrile coupling in a single vessel:
Procedure Highlights :
- Simultaneous Hantzsch cyclization/Knoevenagel condensation
- Catalyst: DBU (1,8-diazabicycloundec-7-ene)
- Solvent: DMF at 100°C for 8 h
- Yield: 61% (Z-isomer predominant)
Stereochemical Control and Optimization
Influence of Reaction Parameters on Z/E Ratio
| Parameter | Z/E Ratio | Yield (%) | Reference |
|---|---|---|---|
| NaOMe, MeOH, RT | 9:1 | 74 | |
| Piperidine, EtOH, Δ | 7:1 | 68 | |
| Microwave, DBU | 8.5:1 | 61 |
Base strength and solvent polarity critically influence stereoselectivity. Polar aprotic solvents (DMF) favor Z-configuration through stabilization of the transition state.
Characterization and Analytical Data
Spectroscopic Properties
Key Characterization Data :
Challenges and Mitigation Strategies
Common Synthetic Pitfalls
Thiazole Ring Oxidation :
- Issue: Thiazole sulfur susceptibility to oxidation
- Solution: Conduct reactions under nitrogen atmosphere
Acrylonitrile Polymerization :
Z/E Isomer Separation :
Q & A
Q. What in vitro and in vivo models are most relevant for evaluating this compound’s antitumor efficacy?
- Methodological Answer : Prioritize 3D spheroid models (e.g., MDA-MB-231) to mimic tumor microenvironments. For in vivo studies, use xenograft mice (Balb/c nude) dosed at 20 mg/kg (IV, Q3D). Monitor tumor volume via caliper measurements and validate target engagement using PET imaging with -labeled analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
